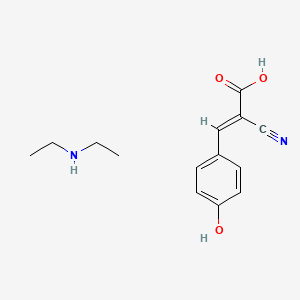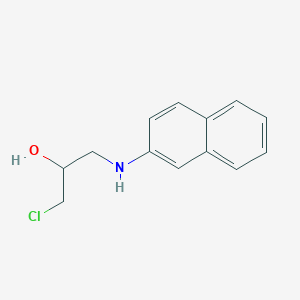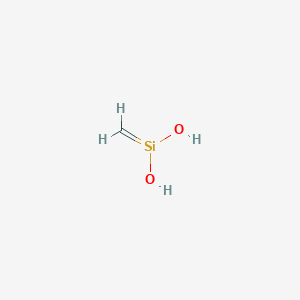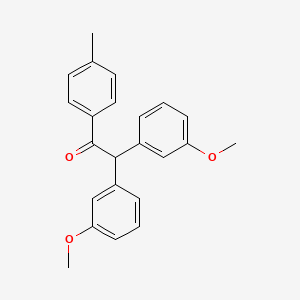![molecular formula C15H14ClNO3 B12573830 Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate CAS No. 485396-33-6](/img/structure/B12573830.png)
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a chlorinated hydroxyphenyl moiety, and a methylcarbamate group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
Comparación Con Compuestos Similares
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate can be compared with other similar compounds, such as:
Carbaryl: Another carbamate insecticide with similar structural features but different biological activities.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.
Propoxur: A carbamate insecticide used in public health and veterinary applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamates.
Propiedades
Número CAS |
485396-33-6 |
|---|---|
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
Clave InChI |
JAYGWOMQGJLJAG-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)


![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)

![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)




![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

